molecular formula C14H16ClN5O B7595290 N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide

N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No. B7595290
M. Wt: 305.76 g/mol
InChI Key: CRSIWSIMUCOGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide, also known as CCT244747, is a chemical compound that has been the subject of scientific research due to its potential as a cancer treatment. This compound was first synthesized in 2008 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications in cancer treatment.

Mechanism of Action

N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide acts as a selective inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a critical role in the DNA damage response pathway. By inhibiting CHK1, N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have other biochemical and physiological effects. Studies have found that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in lab experiments is its high specificity for CHK1, which allows for targeted inhibition of this protein. However, one limitation is that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in vivo, as well as its potential side effects.

Synthesis Methods

The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-piperidin-1-ylphenylamine with ethyl isocyanoacetate. The resulting product is then treated with hydrazine hydrate to form the triazole ring, followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the carboxamide group. The final product is then purified through column chromatography to yield N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in high purity.

Scientific Research Applications

N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has been the subject of numerous scientific studies for its potential as a cancer treatment. In vitro studies have shown that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide inhibits the growth of cancer cells, including breast, lung, and pancreatic cancer cells. In vivo studies have also shown that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide can inhibit tumor growth in mice, indicating its potential as a cancer treatment.

properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-11-8-10(18-14(21)13-16-9-17-19-13)4-5-12(11)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2,(H,18,21)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSIWSIMUCOGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide

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